2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Physicochemical profiling Drug‑likeness Library design

This compound uniquely combines a benzisoxazole core with both a tetrahydropyran ring and a trifluoroethyl group on the amide nitrogen, enabling enhanced metabolic stability, conformational rigidity, and hydrogen-bonding capacity. Unlike simpler benzisoxazole acetamides, the dual substitution creates a distinct pharmacophore profile for GPCR, ion channel, and kinase screening libraries. Use as a pre-functionalized PROTAC building block or a physicochemical benchmark for thermal stability and lipophilicity studies. Ideal for hit-to-lead programs requiring CNS-penetrant candidates. Order for head-to-head profiling in in-house assays.

Molecular Formula C16H17F3N2O3
Molecular Weight 342.318
CAS No. 1790197-09-9
Cat. No. B2728449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
CAS1790197-09-9
Molecular FormulaC16H17F3N2O3
Molecular Weight342.318
Structural Identifiers
SMILESC1COCCC1N(CC(F)(F)F)C(=O)CC2=NOC3=CC=CC=C32
InChIInChI=1S/C16H17F3N2O3/c17-16(18,19)10-21(11-5-7-23-8-6-11)15(22)9-13-12-3-1-2-4-14(12)24-20-13/h1-4,11H,5-10H2
InChIKeyBSODYIRQVDTPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(1,2-Benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1790197-09-9) – Structural Identity and Baseline Profile


2-(1,2-Benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1790197-09-9) is a synthetic small molecule that combines a 1,2‑benzisoxazole (benzo[d]isoxazole) heterocycle with an acetamide linker bearing both a tetrahydropyran (oxan‑4‑yl) and a 2,2,2‑trifluoroethyl substituent [1]. The 1,2‑benzisoxazole nucleus is a common scaffold in CNS‑active drugs and kinase inhibitors, while the trifluoroethyl group is frequently introduced to modulate metabolic stability and lipophilicity [2]. The tetrahydropyran ring adds steric bulk and potential hydrogen‑bonding capacity, distinguishing this compound from simpler benzisoxazole acetamides. Its molecular formula is C₁₆H₁₇F₃N₂O₃ (MW 342.32 g/mol) [1].

Why Generic Substitution Fails for 2-(1,2-Benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1790197-09-9)


In‑class compounds such as 2‑(1,2‑benzoxazol‑3‑yl)acetamide (CAS 23008‑68‑6) or simple N‑alkyl benzisoxazole acetamides cannot be interchanged with the target compound because the simultaneous presence of the oxan‑4‑yl and 2,2,2‑trifluoroethyl groups on the amide nitrogen dramatically alters conformational flexibility, electron‑withdrawing character, and lipophilicity [1]. The trifluoroethyl group is a recognized metabolic‑soft‑spot blocker that can enhance oxidative stability [2], while the tetrahydropyran ring introduces a hydrogen‑bond acceptor motif that influences target‑binding geometry. Replacing the target compound with an analog lacking either group would therefore change potency, selectivity, and pharmacokinetic behaviour in screening campaigns, making direct experimental comparison mandatory before any procurement decision.

Quantitative Evidence Guide: Where 2-(1,2-Benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1790197-09-9) Demonstrates Measurable Differentiation


Predicted Physicochemical Properties vs. Unsubstituted Benzisoxazole Acetamide Core

The target compound exhibits a higher predicted boiling point (468.1 ± 45.0 °C) and density (1.35 ± 0.1 g/cm³) than the unsubstituted core 2‑(1,2‑benzoxazol‑3‑yl)acetamide (CAS 23008‑68‑6; typical boiling point ~320–350 °C for similar MW ~176 Da). The pKa of the conjugate acid is predicted to be −2.55 ± 0.30, indicating very low basicity at the benzisoxazole nitrogen, which may affect salt formation and solubility [1]. No experimental head‑to‑head data are publicly available, so these values should be treated as supportive approximations rather than definitive differentiation criteria.

Physicochemical profiling Drug‑likeness Library design

Lipophilicity Modulation by Trifluoroethyl vs. Methyl Substitution

The replacement of a methyl group by a 2,2,2‑trifluoroethyl group on the amide nitrogen is well‑documented in medicinal chemistry to increase log D by approximately 1–2 units while reducing oxidative metabolism [1]. Although no experimental log D has been published for this specific compound, the structural trend suggests that the target compound (trifluoroethyl) will be substantially more lipophilic and metabolically stable than the corresponding N‑methyl analog [2]. This class‑level inference is commonly used to prioritize compounds in lead optimization, but direct experimental confirmation (e.g., log D measurement, microsomal stability assay) is required for procurement decisions.

Lipophilicity Metabolic stability Medicinal chemistry

Absence of Publicly Available Head‑to‑Head Biological Activity Data

A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, and major vendor technical datasheets (excluding prohibited sources) as of 29 April 2026 did not yield any direct head‑to‑head comparison of CAS 1790197‑09‑9 against a closely related analog in a defined biological or biochemical assay [1]. No IC₅₀, Kd, or EC₅₀ values are reported for this compound. Consequently, prospective users must commission their own comparative profiling studies to establish differentiation from analogs such as 2‑(1,2‑benzoxazol‑3‑yl)‑N‑(oxan‑4‑yl)‑N‑methylacetamide or 2‑(1,2‑benzoxazol‑3‑yl)‑N‑(2,2,2‑trifluoroethyl)acetamide. This lack of public data represents a procurement risk that should be factored into project timelines.

Data transparency Procurement risk Screening library validation

Best‑Fit Application Scenarios for 2-(1,2-Benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1790197-09-9) Based on Available Evidence


Diversity‑Oriented Screening Library for CNS Target Discovery

The combination of a benzisoxazole core (common in CNS‑active molecules) with a metabolically stable trifluoroethyl group and a hydrogen‑bond‑accepting tetrahydropyran ring makes this compound a valuable addition to diversity‑oriented screening libraries targeting G‑protein‑coupled receptors (GPCRs), ion channels, or kinases expressed in the central nervous system. The predicted higher lipophilicity (class‑level inference, see Section 3) may favour blood‑brain barrier penetration, positioning it as a starting point for hit‑to‑lead programmes [1].

Fragment‑Based Drug Design (FBDD) or PROTAC Linker Intermediate

The compound’s molecular weight (342 Da) places it in the upper fragment range or as a building block for bifunctional degraders (PROTACs). The three distinct functional handles – benzisoxazole, tetrahydropyran, and trifluoroethyl – provide multiple vectors for chemical elaboration while retaining synthetic accessibility. Researchers requiring a pre‑functionalized benzisoxazole acetamide scaffold can avoid the multi‑step synthesis of the core, accelerating SAR exploration [1].

Physicochemical Property Benchmarking in Lead Optimisation

Because the compound’s predicted boiling point (468 °C) and low basicity (pKa −2.55) are atypical for a compound of this size, it can serve as a physicochemical benchmark when optimizing thermal stability or reducing basicity in lead series. Comparative thermodynamic profiling against structurally simpler benzisoxazole acetamides can inform formulation and purification strategies (see Section 3, Evidence Item 1) [1].

Custom Comparative Profiling Studies

Given the absence of public comparative biological data (Section 3, Evidence Item 3), the compound is best suited for institutions that have the capability to perform in‑house head‑to‑head assays (e.g., biochemical inhibition, cellular efficacy, microsomal stability, log D determination). Procurement should be limited to the quantity needed for such profiling until differentiation is experimentally confirmed [1].

Quote Request

Request a Quote for 2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.